6-Bromo vs. 8-Bromo Positional Isomer: Antiviral Potency Divergence in HIV-1 ALLINI-Resistant Mutant Context
In a direct head-to-head comparison of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo-substituted analog demonstrated a significant loss of antiviral potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness under identical assay conditions [1]. This differential susceptibility to a clinically-relevant resistance mutation represents a quantifiable and mechanistically meaningful point of differentiation that directly impacts lead selection and prioritization decisions in antiviral drug discovery programs [2].
| Evidence Dimension | Antiviral potency retention against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Significant loss of potency (qualitative decrease reported) |
| Comparator Or Baseline | 8-bromo positional isomer analog (otherwise identical quinoline scaffold) |
| Quantified Difference | Full effectiveness retained by 8-bromo analog vs. significant potency loss with 6-bromo analog; fold-change not numerically specified in source |
| Conditions | HIV-1 integrase allosteric inhibition assay; ALLINI-resistant IN A128T mutant virus; multi-substituted quinoline scaffold context |
Why This Matters
This resistance profile differentiation guides strategic selection of 6-bromo vs. 8-bromo quinoline scaffolds in ALLINI lead optimization programs where evasion of A128T-class resistance mutations is a design objective.
- [1] Sun J, Kessl JJ, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. DOI: 10.3390/v14071466 View Source
- [2] OUCI (Open Ukrainian Citation Index). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - Citation Entry. Available at: https://ouci.dntb.gov.ua/en/?backlinks_to=10.1074/jbc.m411681200 View Source
